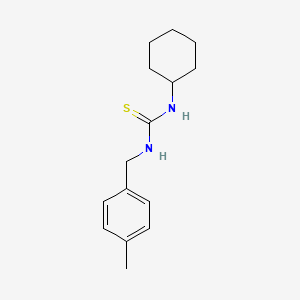
N-cyclohexyl-N'-(4-methylbenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(4-methylbenzyl)thiourea, also known as CXMTU, is a thiourea derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. CXMTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.4 g/mol.
科学研究应用
N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been investigated for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells in vitro and in vivo. In pharmacology, N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. In biochemistry, N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been studied for its ability to modulate the activity of various enzymes and proteins, including tyrosinase, carbonic anhydrase, and acetylcholinesterase.
作用机制
The mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)thiourea is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been shown to inhibit the activity of various enzymes and proteins, including tyrosinase, carbonic anhydrase, and acetylcholinesterase, which may contribute to its pharmacological effects. N-cyclohexyl-N'-(4-methylbenzyl)thiourea has also been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis, which may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclohexyl-N'-(4-methylbenzyl)thiourea can inhibit the growth of cancer cells, protect neurons from oxidative stress and apoptosis, and modulate the activity of various enzymes and proteins. In vivo studies have shown that N-cyclohexyl-N'-(4-methylbenzyl)thiourea can inhibit tumor growth and metastasis, protect against ischemic brain injury, and improve cognitive function in animal models.
实验室实验的优点和局限性
N-cyclohexyl-N'-(4-methylbenzyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has a well-defined chemical structure, which allows for accurate characterization and identification. However, one limitation is that N-cyclohexyl-N'-(4-methylbenzyl)thiourea can be toxic at high concentrations, which may limit its use in certain experiments. Another limitation is that N-cyclohexyl-N'-(4-methylbenzyl)thiourea has not been extensively studied in humans, which may limit its potential clinical applications.
未来方向
There are several future directions for research on N-cyclohexyl-N'-(4-methylbenzyl)thiourea. One direction is to further investigate its potential as an antitumor agent, as it has shown promising results in preclinical studies. Another direction is to investigate its potential as a neuroprotective agent, as it has shown potential for protecting against ischemic brain injury and improving cognitive function. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)thiourea and to determine its safety and efficacy in humans. Overall, N-cyclohexyl-N'-(4-methylbenzyl)thiourea is a promising compound that has the potential to be developed into a useful therapeutic agent for various diseases and conditions.
合成方法
N-cyclohexyl-N'-(4-methylbenzyl)thiourea can be synthesized by reacting N-cyclohexylisothiocyanate with p-methylbenzylamine in the presence of a suitable solvent such as ethanol or chloroform. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or column chromatography. The chemical structure of N-cyclohexyl-N'-(4-methylbenzyl)thiourea can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
IUPAC Name |
1-cyclohexyl-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAVOECSBHXBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5966799.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5966801.png)
![N~1~-(2-furylmethyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966802.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B5966808.png)
![4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5966811.png)
![2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966825.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5966830.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5966836.png)

![1-(diethylamino)-3-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966854.png)
![N-cyclopropyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5966856.png)
![2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B5966869.png)
![2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966874.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5966887.png)